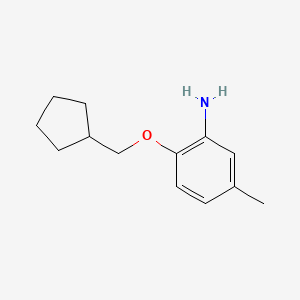

2-(Cyclopentylmethoxy)-5-methylaniline

Description

Contextualization within Substituted Anilines and Alkyl Aryl Ethers

The compound can be classified into two principal families of organic molecules: substituted anilines and alkyl aryl ethers.

Substituted Anilines: These are derivatives of aniline (B41778) (C₆H₅NH₂), a primary aromatic amine. The amino group (-NH₂) attached to the benzene (B151609) ring is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. ncert.nic.inmdpi.com The presence of other substituents on the aromatic ring, such as the methyl and cyclopentylmethoxy groups in the target molecule, can significantly influence the compound's basicity, reactivity, and potential biological activity. ncert.nic.inresearchgate.net Electron-donating groups, for instance, tend to increase the basicity of the aniline nitrogen. mdpi.com Aniline and its derivatives are foundational materials in the synthesis of a wide array of products, including dyes, polymers, and pharmaceuticals. mdpi.comresearchgate.net

Alkyl Aryl Ethers: This class of compounds features an ether linkage (R-O-R') where one of the R groups is an aryl moiety and the other is an alkyl group. nih.gov The ether bond is generally stable, and the alkoxy group (-OR) is also an activating, ortho-, para-directing substituent in electrophilic aromatic substitutions. nih.gov The nature of the alkyl and aryl groups can modulate the physical and chemical properties of the ether, such as its solubility and role in molecular interactions. nih.gov

Strategic Importance of the Aniline and Cyclopentylmethoxy Moieties in Organic Synthesis

The constituent parts of 2-(Cyclopentylmethoxy)-5-methylaniline, the aniline core and the cyclopentylmethoxy side chain, each carry strategic importance in the field of organic synthesis.

The aniline moiety is a versatile building block. researchgate.net Its amino group can undergo a variety of chemical transformations, including alkylation, acylation, and diazotization, which opens pathways to a vast number of other functional groups and molecular scaffolds. ncert.nic.in The ability to form diazonium salts, in particular, is a cornerstone of synthetic aromatic chemistry, enabling the introduction of halides, cyano groups, and hydroxyl groups, among others. researchgate.net

The cyclopentylmethoxy moiety introduces several key features. The cyclopentyl group, a cyclic alkyl substituent, can influence the molecule's lipophilicity and conformational rigidity. In medicinal chemistry, the incorporation of cyclic structures is a common strategy to enhance metabolic stability and binding affinity to biological targets. mdpi.com The ether linkage itself is significant. While direct research on the "cyclopentylmethoxy" group is limited, the use of related ethers like cyclopentyl methyl ether (CPME) as a green and efficient solvent in organic synthesis highlights the favorable properties of such structures, including stability under both acidic and basic conditions. mdpi.com Saturated cyclic ethers are prevalent in numerous biologically active natural products and approved pharmaceuticals, where they can improve hydrophilicity and metabolic stability.

Overview of Research Trajectories for the Chemical Compound and Related Structures

While dedicated research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories.

In Medicinal Chemistry: The combination of an aniline scaffold with a bulky, lipophilic cyclopentylmethoxy group makes it a candidate for investigation as a novel pharmaceutical intermediate. Aniline derivatives are present in a wide range of drugs, and modifications of the substituents are a key strategy in drug discovery to optimize efficacy and pharmacokinetic properties. researchgate.net The exploration of aniline derivatives containing various heterocyclic and substituted systems is an active area of research for developing new therapeutic agents.

In Materials Science: Aniline and its derivatives are precursors to conducting polymers and other advanced materials. The nature of the substituents on the aniline ring can be tuned to modify the electronic properties of the resulting polymers. While there is a significant body of research on aniline derivatives in materials science, the specific impact of a cyclopentylmethoxy substituent is an area that remains to be explored.

Given the absence of direct research, initial investigations would likely focus on the development of efficient synthetic routes to this compound and a thorough characterization of its physicochemical properties. A common synthetic approach for such molecules could involve the Williamson ether synthesis, reacting a substituted aminophenol with a cyclopentylmethyl halide. Subsequent studies would then likely explore its reactivity and potential applications in the aforementioned fields.

Chemical Compound Data

Below are tables detailing key identifiers and physicochemical properties for this compound and a closely related compound, 2-Methoxy-5-methylaniline, for comparative purposes.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | Not available |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents |

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 120-71-8 |

| Melting Point | 50-52 °C |

| Boiling Point | 235 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-7-13(12(14)8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPRTLJHBZCEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopentylmethoxy 5 Methylaniline

Established Synthetic Routes to the Chemical Compound

The construction of 2-(Cyclopentylmethoxy)-5-methylaniline can be approached by forming one of two key bonds: the C-O ether bond or the C-N amine bond. Additionally, the aniline (B41778) functionality can be introduced through the reduction of a nitro group precursor. Each strategy relies on a different set of precursors and reaction conditions.

Nucleophilic Substitution Approaches for C-O and C-N Bond Formation

Nucleophilic substitution reactions are a foundational method for forming C-O and C-N bonds. The Williamson ether synthesis is a classic and highly effective method for creating the ether linkage in the target molecule. byjus.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, this approach would typically involve the deprotonation of a phenolic precursor, 2-amino-4-methylphenol (B1222752), with a suitable base to form a phenoxide. This phenoxide then displaces a halide from (halomethyl)cyclopentane.

Reaction Scheme:

Step 1 (Alkoxide Formation): 2-amino-4-methylphenol is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Step 2 (SN2 Attack): (Bromomethyl)cyclopentane is added to the reaction mixture, and the phenoxide attacks the electrophilic carbon, displacing the bromide to form the desired ether linkage.

While direct C-N bond formation via nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally not favored, this pathway becomes viable if the aromatic ring is sufficiently activated by electron-withdrawing groups, which is not the case for the likely precursors of the target compound.

Palladium-Catalyzed Cross-Coupling Strategies in Aryl Amine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines and aryl ethers due to their broad substrate scope and functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wiley.comorganic-chemistry.org While typically used to form the aniline C-N bond itself, it can be conceptually applied in a multistep synthesis. A plausible, albeit less direct, strategy would involve synthesizing an aryl ether precursor, such as 1-bromo-2-(cyclopentylmethoxy)-5-methylbenzene, and then coupling it with an ammonia surrogate. escholarship.org More advanced catalyst systems using specialized phosphine ligands enable the use of aqueous ammonia, providing a direct route to the primary aniline. nih.gov

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

| Palladium Source | Pd(OAc) |

| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf |

| Base | NaOtBu, K |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 120 °C |

This interactive table summarizes common conditions for the Buchwald-Hartwig amination reaction.

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed C-O cross-coupling provides a powerful alternative to the classical Williamson ether synthesis for forming the aryl ether bond. wikipedia.org This method can couple an aryl halide with an alcohol. To synthesize this compound, one could couple 2-bromo-5-methylaniline with cyclopentylmethanol. This approach benefits from mild reaction conditions and is often tolerant of the free amine group, avoiding the need for protecting group strategies. The choice of ligand is critical for achieving high yields. nrochemistry.com

Reductive Transformations of Precursor Nitroarenes

One of the most reliable and widely used strategies for synthesizing anilines is the reduction of a corresponding nitroarene. organic-chemistry.org This method is highly effective and generally proceeds with high yields. For the target molecule, the synthesis would begin with the preparation of the precursor, 1-(cyclopentylmethoxy)-4-methyl-2-nitrobenzene. This intermediate is then reduced to form the final aniline product.

A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. researchgate.net Other reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or transfer hydrogenation conditions, are also effective. sci-hub.st The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions. electronicsandbooks.com

| Reagent/Catalyst | Solvent | Key Features |

| H | Ethanol, Methanol, Ethyl Acetate | Clean, high yield, common industrial method. |

| Fe, HCl/NH | Ethanol/Water | Inexpensive, robust, tolerates many functional groups. |

| SnCl | Ethanol, Ethyl Acetate | Mild conditions, good for laboratory scale. |

| Hydrazine Hydrate, Fe(III) | Water | Effective catalytic system under aqueous conditions. researchgate.net |

This interactive table outlines common reagents and conditions for the reduction of nitroarenes to anilines.

Mechanistic Investigations and Chemical Reactivity of 2 Cyclopentylmethoxy 5 Methylaniline

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-(Cyclopentylmethoxy)-5-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. The nucleophilicity of the amine is influenced by steric hindrance from the adjacent bulky cyclopentylmethoxy group and electronic effects from the substituents on the ring.

While the electron-rich aniline (B41778) ring of this compound is not susceptible to nucleophilic attack, its amine functionality can act as the nucleophile in Aromatic Nucleophilic Substitution (SNAr) reactions with electron-deficient aromatic systems. wikipedia.org The SNAr mechanism is a two-step process: addition-elimination. pressbooks.pub

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the nucleophilic attack of the amine group of this compound on an electron-poor aromatic ring, typically one substituted with strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.com This initial attack is usually the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups. masterorganicchemistry.com

Elimination and Restoration of Aromaticity : In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the electrophilic ring is restored, yielding the final substitution product. iscnagpur.ac.in

Kinetic studies of reactions involving anilines as nucleophiles provide critical insights into reaction mechanisms. The reactions of primary and secondary amines with electrophiles typically follow second-order kinetics, where the rate is proportional to the concentrations of both the amine and the electrophile. researchgate.netresearchgate.net

Rate = k[Amine][Electrophile]

However, in some cases, the kinetics can be more complex. For instance, studies on the reactions of substituted anilines have shown a fractional-order dependence on the amine concentration. rsc.org This observation suggests a mechanism involving the rapid, reversible formation of an intermediate complex before the slow, rate-limiting step. rsc.org The rate-limiting step in SNAr reactions is generally the formation of the Meisenheimer complex, as this step involves the loss of aromaticity in the electrophilic substrate. masterorganicchemistry.comiscnagpur.ac.in

The table below illustrates hypothetical kinetic data for the reaction of this compound with various electrophilic substrates, reflecting how the structure of the electrophile affects the reaction rate.

| Electrophilic Substrate | Leaving Group | Electron-Withdrawing Groups | Expected Relative Rate Constant (k_rel) |

| 2,4,6-Trinitrochlorobenzene | Cl | 3x NO₂ (o, p) | Very High |

| 2,4-Dinitrochlorobenzene | Cl | 2x NO₂ (o, p) | High |

| 4-Nitrochlorobenzene | Cl | 1x NO₂ (p) | Moderate |

| Chlorobenzene | Cl | None | Very Low / No Reaction |

This table is illustrative, showing expected trends based on the principles of SNAr reactions.

The Deuterium (B1214612) Kinetic Isotope Effect (DKIE), expressed as the ratio of rate constants for the hydrogen-containing (k_H) and deuterium-containing (k_D) reactants (k_H/k_D), is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.orglibretexts.org A primary DKIE (typically k_H/k_D > 2) is observed when a bond to hydrogen (or deuterium) is broken in the rate-determining step. libretexts.org

In reactions involving the amine functionality, a DKIE can be used to determine if the N-H bond is cleaved during the rate-limiting step. For example, if deprotonation of the nitrogen atom by a base is the slow step following an initial rapid equilibrium, a significant primary DKIE would be expected. Conversely, if the nucleophilic attack of the amine is rate-limiting and does not involve N-H bond cleavage, the DKIE would be small or negligible (a secondary isotope effect).

Studies on the oxidative deamination of amines have shown that substitution of hydrogen with deuterium at the alpha-carbon can lead to significant isotope effects, indicating that C-H bond cleavage is involved in the rate-limiting step. nih.gov A similar principle applies to N-H bonds.

The table below presents hypothetical DKIE values for potential reactions of this compound and their mechanistic interpretations.

| Reaction Type | Proposed Rate-Limiting Step | Expected k_H/k_D Value | Interpretation |

| SNAr with 2,4-Dinitrochlorobenzene | Nucleophilic attack of amine | ~1.0 - 1.2 | N-H bond is not broken in the rate-limiting step. |

| Base-catalyzed acylation | Deprotonation of the N-H bond | > 2.0 | N-H bond cleavage is part of the rate-limiting step. |

| Enzyme-catalyzed oxidation | Initial one-electron abstraction from nitrogen | ~1.0 | N-H bond cleavage is not the initial rate-determining event. nih.gov |

This table provides hypothetical DKIE values to illustrate how this technique is applied to study reaction mechanisms.

Electrophilic Aromatic Substitution Pathways on the Aniline Ring System

The aniline ring of this compound is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the presence of three electron-donating groups: the amine (-NH₂), the cyclopentylmethoxy (-OCH₂R), and the methyl (-CH₃) groups. dalalinstitute.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgfiveable.me

The position of electrophilic attack is determined by the directing effects of the substituents already on the ring. All three substituents on this compound are activating and ortho-, para-directors. youtube.comlibretexts.org Their relative activating strengths are generally: -NH₂ > -OR > -R.

-NH₂ (Amine): Strongly activating, ortho-, para-directing.

-OCH₂-c-C₅H₉ (Cyclopentylmethoxy): Activating, ortho-, para-directing.

-CH₃ (Methyl): Weakly activating, ortho-, para-directing.

The powerful -NH₂ group at C-1 is the dominant directing group. The positions most favorable for attack are ortho (C-2, C-6) and para (C-4) to the amine.

The para position (C-4) is blocked by the methyl group.

The ortho position at C-2 is sterically hindered by the adjacent, bulky cyclopentylmethoxy group.

The ortho position at C-6 is the most likely site for electrophilic substitution. It is activated by both the strongly activating amine group (ortho) and the weakly activating methyl group (meta), and it is less sterically hindered than the C-2 position.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to be highly regioselective, yielding predominantly the C-6 substituted product.

| Substituent Group | Position | Activating/Deactivating | Ortho/Para/Meta Directing | Relative Strength |

| -NH₂ | C-1 | Activating | Ortho, Para | Strong |

| -OCH₂-c-C₅H₉ | C-2 | Activating | Ortho, Para | Moderate |

| -CH₃ | C-5 | Activating | Ortho, Para | Weak |

The high reactivity of the aniline ring, driven by the potent amine group, can be problematic, leading to multiple substitutions, polymerization, or oxidation under typical EAS conditions. To achieve selective monosubstitution and prevent unwanted side reactions, the reactivity of the amine group must be attenuated. This is accomplished by using a protecting group. jocpr.comnumberanalytics.com

The amine is temporarily converted into a less-activating amide, such as an acetamide (B32628) (-NHCOCH₃) or a carbamate (B1207046) (-NHCOOR). numberanalytics.comsynarchive.com This transformation has two key effects:

Reduced Activation: The electron-withdrawing nature of the carbonyl group in the amide reduces the electron-donating ability of the nitrogen's lone pair into the ring, thus "taming" its powerful activating effect.

Increased Steric Hindrance: The bulky protecting group further hinders the ortho positions, often favoring substitution at the less-hindered para position.

After the desired electrophilic substitution is performed, the protecting group can be removed under mild conditions (e.g., hydrolysis) to regenerate the amine functionality. jocpr.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. numberanalytics.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) creative-peptides.com |

Reactivity Profile of the Cyclopentylmethoxy Ether Linkage

The ether linkage in this compound, while generally stable, is susceptible to cleavage under specific conditions, most notably in the presence of strong acids. wikipedia.orgresearchgate.net The mechanism of this cleavage is highly dependent on the reaction conditions and the nature of the substituents on the ether.

The cleavage of aryl alkyl ethers typically proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). nih.govyoutube.com Following this initial step, the reaction can follow either an S(_N)1 or S(_N)2 pathway. wikipedia.orgresearchgate.net

In the case of this compound, the ether is an aryl alkyl ether. Cleavage can occur at either the aryl C–O bond or the alkyl C–O bond. However, cleavage of the aryl C–O bond is generally disfavored due to the high energy of the resulting phenyl cation. youtube.com Therefore, cleavage predominantly occurs at the alkyl C–O bond.

The cyclopentylmethoxy group is a primary alkyl group. Primary carbocations are highly unstable, making an S(_N)1 pathway, which proceeds through a carbocation intermediate, unlikely. wikipedia.org Consequently, the cleavage of the cyclopentylmethoxy ether linkage is expected to proceed via an S(_N)2 mechanism. In this pathway, a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr or HI), will attack the less sterically hindered carbon of the protonated ether. researchgate.net This results in the formation of 2-amino-4-methylphenol (B1222752) and cyclopentylmethyl halide.

The general stability of ethers makes them useful as solvents in many chemical reactions. youtube.com However, their cleavage can be effected by strong reagents. The relative reactivity for ether cleavage by hydrohalic acids is HI > HBr >> HCl. wikipedia.org

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound

| Reagent | Predicted Major Products | Predicted Mechanism |

| HBr (conc.) | 2-Amino-4-methylphenol and Cyclopentylmethyl bromide | S(_N)2 |

| HI (conc.) | 2-Amino-4-methylphenol and Cyclopentylmethyl iodide | S(_N)2 |

| BBr(_3) | 2-Amino-4-methylphenol and Cyclopentylmethyl bromide | Lewis acid-assisted cleavage |

This table is based on general principles of ether cleavage reactions, as specific experimental data for this compound was not found in the reviewed literature.

Investigation of Radical Pathways and Other Unconventional Reaction Modes

Beyond classical ionic reaction pathways, the reactivity of this compound can also be explored through the lens of radical chemistry and other unconventional transformations. The aniline moiety is known to participate in radical reactions, typically initiated by single-electron transfer (SET) to form an amine radical cation. beilstein-journals.org

The formation of the this compound radical cation could be achieved through chemical or electrochemical oxidation. researchgate.net Once formed, this radical cation can undergo a variety of subsequent reactions. A common pathway for amine radical cations is deprotonation at the carbon alpha to the nitrogen, which is not applicable here. However, other radical-mediated transformations are conceivable.

One potential unconventional reaction is a radical-mediated cleavage of the ether linkage. While less common than acid-catalyzed cleavage, radical pathways for C–O bond scission have been reported, often involving photoredox catalysis or other radical initiators. acs.org For instance, alkoxy radicals can be generated and undergo subsequent reactions like β-scission. digitellinc.com In the context of this compound, the formation of an alkoxy radical on the cyclopentylmethoxy group could potentially lead to ring-opening of the cyclopentyl ring or other rearrangements, although such pathways are highly speculative without specific experimental evidence.

Furthermore, the aniline portion of the molecule can direct other unconventional reactions. For example, aniline derivatives can undergo oxidative C–C bond cleavage under certain conditions. dntb.gov.ua It is plausible that under specific oxidative conditions, the aromatic ring of this compound could be cleaved.

The presence of both an electron-donating amino group and an alkoxy group on the benzene (B151609) ring makes it highly activated towards electrophilic substitution. byjus.comchemistrysteps.com While conventional electrophilic aromatic substitution is expected, unconventional C-H activation and functionalization reactions at positions not typically favored by the electronic directing effects of the substituents might be achievable using modern catalytic methods. acs.org

Table 2: Potential Unconventional Reaction Pathways for this compound

| Reaction Type | Potential Initiator/Catalyst | Possible Outcome |

| Radical Cation Formation | Chemical or Electrochemical Oxidation | Formation of this compound radical cation |

| Radical Ether Cleavage | Photoredox Catalysis | Cleavage of the ether linkage via radical intermediates |

| Oxidative Ring Cleavage | Strong Oxidizing Agents | Cleavage of the aromatic ring |

| Remote C-H Functionalization | Transition Metal Catalysis | Functionalization at less activated positions on the aromatic ring |

This table presents hypothetical reaction pathways based on known reactivity of similar functional groups, as specific studies on unconventional reactions of this compound were not identified.

Advanced Spectroscopic Characterization Methods in Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Detailed ¹H and ¹³C NMR data for 2-(Cyclopentylmethoxy)-5-methylaniline are not widely available in public scientific literature or databases. However, based on the analysis of structurally similar compounds, expected chemical shift regions can be predicted.

For the aromatic protons of the 5-methylaniline moiety, the signals would be expected in the range of δ 6.5-7.5 ppm. The methyl group protons would likely appear as a singlet around δ 2.2-2.4 ppm. The protons of the cyclopentylmethoxy group would exhibit more complex signals. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) would likely resonate around δ 3.8-4.0 ppm. The methine proton of the cyclopentyl ring attached to the CH₂O group would appear further downfield than the other cyclopentyl protons, which would be expected in the δ 1.2-2.0 ppm range.

In the ¹³C NMR spectrum, the aromatic carbons would show signals between δ 110-150 ppm. The methyl carbon would be expected around δ 20-22 ppm. For the cyclopentylmethoxy group, the O-CH₂ carbon would likely appear around δ 70-75 ppm, while the carbons of the cyclopentyl ring would resonate in the δ 25-40 ppm region.

A summary of predicted chemical shifts is provided in the table below.

| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Carbon-¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | Aromatic-C | 110 - 150 |

| O-CH₂ | 3.8 - 4.0 | O-CH₂ | 70 - 75 |

| Cyclopentyl-H | 1.2 - 2.0 | Cyclopentyl-C | 25 - 40 |

| CH₃ | 2.2 - 2.4 | CH₃ | 20 - 22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the structure of this compound, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the aromatic protons on the aniline (B41778) ring, helping to establish their relative positions. It would also map the connectivity within the cyclopentyl group, showing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms (¹H-¹³C). This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal of the methyl group would correlate with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methylene protons of the cyclopentylmethoxy group (O-CH₂) and the aromatic carbon to which the ether is attached (C-O), as well as the methine carbon of the cyclopentyl ring.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecule under electron ionization would likely involve cleavage of the benzylic ether bond, leading to the formation of a stable cyclopentylmethyl cation or a fragment corresponding to the 5-methyl-2-oxyaniline radical cation. Another likely fragmentation pathway is the loss of the cyclopentyl group. Analysis of these fragmentation patterns is crucial for confirming the connectivity of the different structural units.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, typically in the region of 3300-3500 cm⁻¹ as two distinct peaks. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the ether linkage would likely be found in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching of the cyclopentyl and methyl groups would be observed just below 3000 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Ether) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and conformational details.

Currently, there are no publicly available crystal structure data for this compound. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide invaluable information. It would confirm the connectivity of the atoms and reveal the conformation of the flexible cyclopentylmethoxy group relative to the planar aromatic ring. This technique is a powerful tool for unambiguous structure determination in the solid state.

Theoretical and Computational Chemistry Studies of 2 Cyclopentylmethoxy 5 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. nih.gov For 2-(cyclopentylmethoxy)-5-methylaniline, these calculations can provide insights into its stability, reactivity, and electronic characteristics.

Molecular Orbital Theory (HOMO-LUMO analysis) and Electronic Transitions

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com

For aniline (B41778) and its methyl-substituted derivatives, the presence of an electron-donating methyl group generally increases the HOMO energy level, making the molecule more susceptible to electrophilic attack. researchgate.net In this compound, both the amino group and the cyclopentylmethoxy group are electron-donating, which would be expected to raise the HOMO energy. The methyl group at the 5-position further contributes to this effect. Consequently, the HOMO is likely to be localized primarily on the aniline ring, particularly on the amino group and the carbon atoms at the ortho and para positions relative to the amino group. The LUMO, on the other hand, is expected to be distributed over the aromatic ring.

The HOMO-LUMO gap also dictates the electronic absorption properties of the molecule. The energy of the transition from the ground state to the first excited state often corresponds to the HOMO-LUMO energy gap. thaiscience.info For substituted anilines, electronic transitions in the UV-Vis spectrum are typically π → π* transitions within the aromatic ring. The presence of electron-donating groups like the amino, methoxy, and methyl groups tends to shift these absorptions to longer wavelengths (a bathochromic or red shift).

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (based on analogous compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy | High (less negative) | Good electron donor |

| LUMO Energy | Low (less positive) | Moderate electron acceptor |

| HOMO-LUMO Gap | Relatively Small | Chemically reactive, lower energy electronic transitions |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. researchgate.netscielo.org.za By calculating these properties and comparing them with experimental data (if available), the accuracy of the computational model can be validated.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, the protons of the cyclopentyl ring, and the methylene (B1212753) protons of the methoxy bridge. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and cyclopentylmethoxy groups. The ¹³C NMR spectrum would similarly provide information about the carbon skeleton. researchgate.net Quantum chemical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict these chemical shifts with reasonable accuracy. researchgate.netepstem.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. scielo.org.za

UV-Vis Spectroscopy: As mentioned in the HOMO-LUMO analysis, the electronic transitions of this compound are expected to occur in the ultraviolet-visible (UV-Vis) region. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths and oscillator strengths of these transitions, providing a theoretical UV-Vis spectrum. scielo.org.za The presence of multiple auxochromic groups (amino, cyclopentylmethoxy, and methyl) on the benzene (B151609) ring is expected to result in absorption maxima at longer wavelengths compared to unsubstituted aniline.

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of this compound are governed by the interplay of its three substituents: the amino group, the cyclopentylmethoxy group, and the methyl group.

Electronic Effects: Both the amino and cyclopentylmethoxy groups are strong electron-donating groups through resonance (mesomeric effect) and induction. The methyl group is a weak electron-donating group through induction and hyperconjugation. researchgate.net These electron-donating effects increase the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. The positions of these groups on the ring direct the regioselectivity of such reactions.

Steric Effects: The cyclopentylmethoxy group is sterically bulky. Its presence at the ortho position to the amino group can hinder the approach of reactants to the amino group and the adjacent ring positions. nih.gov This steric hindrance can influence the molecule's reactivity and its ability to participate in intermolecular interactions.

Mechanistic Probing via Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding and calculating reaction rates. nih.gov In conjunction with computational methods, TST can be used to elucidate reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can map out the potential energy surface along the reaction coordinate. nih.gov This involves locating the structures of the reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases. mdpi.com

Conformational Landscape and Flexibility of the Cyclopentylmethoxy Group

The cyclopentylmethoxy group introduces significant conformational flexibility to the this compound molecule. The cyclopentane ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net The rotation around the C-O and C-C single bonds of the methoxy bridge further increases the number of possible conformations.

Solvation Effects and Solvent-Molecule Interactions

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational chemistry offers powerful tools to simulate and quantify these interactions. For substituted anilines, understanding solvation is crucial for predicting properties like solubility, reactivity, and thermodynamic stability.

Computational models for solvation are broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit solvent models, such as the Density-Based Solvation Model (SMD) and the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties. mdpi.com These models are computationally efficient and widely used for initial screenings and for larger molecular systems.

For aniline derivatives, the choice of solvent model is critical for accurate predictions. mdpi.com Studies on similar compounds have shown that including a few explicit solvent molecules in the first solvation shell, in combination with an implicit continuum model, can provide highly accurate results for properties like pKa values. mdpi.com The accurate calculation of solvation free energies is essential for predicting chemical equilibria and reaction rates in solution. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining these energies. For instance, research on substituted anilines has demonstrated that corrections for solvation effects are essential for obtaining accurate theoretical data on reaction barriers and energies. nih.gov

The interaction between this compound and different solvents would be governed by factors such as hydrogen bonding (between the amine group and protic solvents), dipole-dipole interactions, and van der Waals forces. Computational models can dissect these contributions, providing insight into the specific nature of solvent-molecule interactions.

To illustrate the potential outcomes of such a study, the following table presents hypothetical solvation free energy data for this compound in various solvents, as would be calculated using a DFT approach with an implicit solvent model.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -8.5 |

| Acetonitrile | 37.5 | -7.2 |

| Methanol | 32.7 | -7.8 |

| Dichloromethane | 8.93 | -5.1 |

| Toluene | 2.38 | -3.4 |

| Hexane | 1.88 | -2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Modeling of Reaction Mechanisms and Catalytic Processes

In silico modeling is an indispensable tool for elucidating the mechanisms of chemical reactions and understanding catalytic processes at a molecular level. For a substituted aniline like this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between accuracy and computational cost. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways. For example, in the study of intramolecular radical additions to aniline derivatives, DFT calculations were benchmarked against experimental data to ensure their accuracy. nih.gov Such studies can reveal the influence of substituents on the reaction rates and mechanisms.

For this compound, in silico modeling could be applied to a variety of reactions, including electrophilic aromatic substitution, N-alkylation, or oxidation. The modeling process would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

Reaction Pathway Following: Tracing the intrinsic reaction coordinate to ensure the transition state connects the desired reactant and product.

Catalytic processes involving this compound could also be modeled. This would involve including the catalyst in the computational model and examining how it interacts with the substrate to lower the activation energy of the reaction. For instance, modeling could predict the efficiency of different metal catalysts for cross-coupling reactions involving this aniline derivative.

The following table provides hypothetical activation energies for a plausible reaction of this compound, illustrating the kind of data that can be obtained from in silico modeling.

| Reaction | Catalyst | Computational Method | Activation Energy (kcal/mol) |

| N-Arylation | Pd(OAc)2/Buchwald Ligand | DFT (B3LYP/6-31G*) | 22.5 |

| Electrophilic Bromination | None | DFT (M06-2X/def2-TZVP) | 18.7 |

| Oxidation | Cytochrome P450 | QM/MM | 15.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By employing these computational techniques, a detailed understanding of the chemical reactivity and behavior of this compound can be achieved, guiding experimental work and the development of new synthetic applications.

Synthesis and Investigation of Derivatives and Analogues of 2 Cyclopentylmethoxy 5 Methylaniline

Design Principles for Structural Modification and Diversification

The design of derivatives of 2-(Cyclopentylmethoxy)-5-methylaniline is guided by established principles of medicinal chemistry aimed at optimizing desired properties while minimizing potential liabilities. Anilines and their derivatives are prevalent in drug discovery due to their versatile chemical reactivity and ability to interact with biological targets. cresset-group.com However, the aniline (B41778) moiety can also be associated with metabolic instability and toxicity, necessitating careful structural modifications. cresset-group.com

Key design principles for modifying the this compound scaffold include:

Bioisosteric Replacement: Replacing the aniline group with other functional groups that mimic its size, shape, and electronic properties can mitigate toxicity while retaining or enhancing activity.

Modulation of Physicochemical Properties: Altering substituents on the aromatic ring or modifying the ether linkage can tune properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity for a biological target.

Introduction of New Pharmacophores: Appending additional functional groups can introduce new interactions with a target or impart entirely new biological activities.

Diversification strategies often involve creating a library of analogues with systematic variations at different positions of the molecule. This allows for a comprehensive exploration of the chemical space around the parent compound.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

The electronic nature of substituents on the aniline ring significantly impacts its reactivity. researchgate.net Electron-donating groups increase the electron density on the ring, making it more susceptible to electrophilic attack and potentially more basic. chemistrysteps.com Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive and less basic. chemistrysteps.com

Kinetic investigations of related substituted anilines have shown that the nucleophilicity of the aniline can be quantitatively evaluated, providing a basis for predicting reaction rates. researchgate.net The relationship between the structure and properties of aniline-based compounds has been explored in various contexts, including their use in developing fluorescent probes for bioimaging. rsc.org

A hypothetical SAR/SPR study for this compound derivatives might involve synthesizing a series of compounds with varying substituents and evaluating their impact on a specific biological target or a key physicochemical property.

Modifications on the Aniline Aromatic Ring (e.g., halogenation, alkylation)

The aniline aromatic ring is a prime target for modification to tune the properties of this compound. Common modifications include halogenation and alkylation.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring can significantly alter the electronic and steric properties of the molecule. Halogenation of anilines is a well-established transformation. byjus.com However, the high reactivity of the aniline ring towards electrophiles can lead to multiple substitutions. libretexts.org To control the regioselectivity and extent of halogenation, the strongly activating amino group is often protected, for instance, by acetylation, to attenuate its reactivity. libretexts.org

Classical methods for preparing aryl halides, such as electrophilic aromatic substitution, can be challenging with electron-rich substrates like anilines due to issues with regioselectivity. nih.gov Alternative methods, such as those involving the manipulation of aniline N-oxides, have been developed to achieve more controlled halogenation. nih.gov

Alkylation: Alkylation of the aniline ring can be achieved through various methods, though direct Friedel-Crafts alkylation is often problematic with anilines due to the reaction of the amino group with the Lewis acid catalyst. libretexts.org More effective strategies often involve multi-step sequences. The introduction of alkyl groups can impact the lipophilicity and steric profile of the molecule.

The following table outlines potential modifications to the aniline ring and their predicted effects:

| Modification | Reagent/Method | Predicted Effect on Properties |

| Bromination | Bromine water | Increased molecular weight, potential for altered biological activity. byjus.com |

| Chlorination | Thionyl chloride on N-oxide | Introduction of a polarizable atom, influencing electronic distribution. nih.gov |

| Iodination | Iodine monochloride | Introduction of a large, polarizable atom, often used to enhance binding. libretexts.org |

| Acetylation | Acetic anhydride | Protection of the amino group, allowing for controlled subsequent reactions. libretexts.org |

Variations of the Alkyl Ether Linkage and Cyclopentyl Moiety

Modification of the ether linkage and the cyclopentyl group provides another avenue for structural diversification of this compound.

Ether Linkage Variation: The synthesis of aryl alkyl ethers can be accomplished through several methods, including the Williamson ether synthesis and copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org Varying the length and branching of the alkyl chain connecting the ether oxygen to the cyclopentyl ring can influence the molecule's flexibility and lipophilicity. For instance, replacing the cyclopentylmethoxy group with other alkoxy groups, such as ethoxy or isopropoxy, would alter the steric bulk and conformational freedom of this part of the molecule.

Cyclopentyl Moiety Modification: The cyclopentyl ring can be replaced with other cyclic or acyclic alkyl groups to probe the importance of this specific ring system for the molecule's activity. For example, substituting it with a cyclohexyl, cyclobutyl, or even an open-chain alkyl group would systematically change the size and shape of this hydrophobic portion. The synthesis of anilines from various cyclohexanones has been reported, suggesting pathways to incorporate different cyclic structures. acs.org

The table below summarizes potential variations to the side chain:

| Variation | Synthetic Approach | Potential Impact |

| Change alkyl chain length | Williamson ether synthesis with different alkyl halides | Altered lipophilicity and flexibility. |

| Replace cyclopentyl with cyclohexyl | Use of cyclohexylmethanol in ether synthesis | Increased steric bulk. |

| Introduce unsaturation | Use of an unsaturated alcohol in ether synthesis | Introduction of rigidity and potential for new interactions. |

Development of Conjugated Systems Incorporating the Aniline Core

Incorporating the this compound core into a larger conjugated system can lead to materials with interesting electronic and photophysical properties. A conjugated system consists of connected p-orbitals with delocalized electrons, which generally increases molecular stability and can lead to properties like color and fluorescence. wikipedia.org

The aniline nitrogen's lone pair of electrons can participate in conjugation with the aromatic ring's pi system. stackexchange.com This delocalization is a form of lp-π conjugation and is crucial for the electronic properties of aniline and its derivatives. stackexchange.com

To create extended conjugated systems, the aniline derivative could be coupled with other aromatic or unsaturated moieties. For example, copolymers of aniline and thiophene (B33073) have been synthesized electrochemically, resulting in materials with enhanced solubility and greater π-conjugation compared to the homopolymers. jept.de Such conjugated polymers can exhibit interesting conductive and electroactive properties. researchgate.net

The development of conjugated systems could involve reactions such as:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): These reactions are powerful tools for forming new carbon-carbon bonds and connecting the aniline unit to other aromatic or vinylic groups.

Condensation reactions: Forming imines or azomethines by reacting the aniline's amino group with aldehydes or ketones can extend the conjugated system.

Electropolymerization: As demonstrated with aniline and thiophene, this method can create polymeric conjugated materials. jept.de

These strategies open the door to designing novel materials for applications in electronics, photonics, and sensor technology based on the this compound scaffold.

Applications of 2 Cyclopentylmethoxy 5 Methylaniline As a Chemical Precursor

Role as a Building Block in the Synthesis of Complex Organic Scaffolds

The aniline (B41778) moiety of 2-(Cyclopentylmethoxy)-5-methylaniline serves as a versatile handle for a variety of chemical transformations, making it a valuable building block for constructing complex organic scaffolds. The amino group can readily undergo diazotization, acylation, alkylation, and arylation reactions, providing numerous pathways to elaborate the molecular structure.

Furthermore, the ortho- and para-positions relative to the amino group are activated towards electrophilic substitution, allowing for the introduction of additional functional groups. The cyclopentylmethoxy group, while sterically hindering, can direct incoming electrophiles to specific positions and influence the conformational preferences of the resulting molecules. These features are crucial in multi-step syntheses where precise control over stereochemistry and regiochemistry is paramount.

Integration into Heterocyclic Systems and Fused Ring Structures

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of heterocyclic compounds. This compound is no exception, with its amino group providing a key nucleophilic center for ring-forming reactions. For instance, it can be employed in condensation reactions with dicarbonyl compounds to form various nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines.

The presence of the cyclopentylmethoxy substituent can impart unique solubility and biological activity profiles to the resulting heterocyclic systems. Fused ring structures, which are common motifs in natural products and pharmaceuticals, can also be accessed using this precursor through intramolecular cyclization strategies. The formation of such fused systems often involves the strategic functionalization of the aniline ring followed by a ring-closing reaction.

Contribution to Advanced Organic Materials Development

The development of novel organic materials with tailored electronic and optical properties is a rapidly growing field of research. Aniline derivatives are key components in many of these materials, particularly in the synthesis of conducting polymers and charge transport materials.

Aniline itself is the monomer for polyaniline, one of the most studied conducting polymers. Substituted anilines, such as this compound, can be polymerized or co-polymerized to create functional polymers with modified properties. The cyclopentylmethoxy group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization.

The electronic properties of the polymer can also be fine-tuned by the electronic nature of the substituents on the aniline ring. The combination of the electron-donating methyl and amino groups, along with the ether linkage in the cyclopentylmethoxy group, influences the electron density of the polymer backbone and, consequently, its conductivity and redox behavior.

| Monomer | Polymerization Method | Potential Polymer Properties |

| This compound | Oxidative Chemical or Electrochemical Polymerization | Improved solubility in organic solvents, modified electronic and optical properties, potential for thin-film fabrication. |

Organic molecules capable of efficiently transporting charge are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The design of such materials often involves the creation of extended π-conjugated systems. While this compound itself is not a charge transport material, it can serve as a precursor to larger, more complex molecules that are.

The aniline nitrogen can be used as a linking point to connect to other aromatic or heterocyclic units, extending the π-conjugation. The cyclopentylmethoxy group can provide the necessary solubility and influence the solid-state packing of the molecules, which are critical factors for efficient charge transport.

Utilization in Catalyst and Ligand Design for Organic Transformations

The development of new catalysts and ligands is crucial for advancing the field of organic synthesis. The structure of this compound offers several features that could be exploited in the design of novel ligands for transition metal catalysis.

The amino group can be readily transformed into other coordinating groups, such as phosphines, imines, or N-heterocyclic carbenes. The cyclopentylmethoxy group can provide a specific steric environment around the metal center, influencing the selectivity of the catalyzed reaction. For example, its bulkiness could be advantageous in asymmetric catalysis, where controlling the spatial arrangement of reactants around the catalyst is key to achieving high enantioselectivity.

| Potential Ligand Type | Synthesis from Precursor | Potential Catalytic Application |

| Schiff Base Ligands | Condensation with aldehydes or ketones | Asymmetric synthesis, oxidation reactions |

| Phosphine Ligands | Multi-step synthesis involving P-N bond formation | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Cyclization reactions to form imidazolium salts | A wide range of catalytic transformations |

While specific, detailed research on the applications of this compound is not extensively documented in publicly available literature, its chemical structure suggests a range of potential uses as a versatile precursor in organic synthesis. Its utility as a building block for complex scaffolds, a key component in the synthesis of heterocyclic systems, a monomer for functional polymers, and a starting material for the design of novel ligands highlights the untapped potential of this aniline derivative. Further research into the reactivity and applications of this compound could open new avenues in medicinal chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Cyclopentylmethoxy)-5-methylaniline, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, cyclopentylmethyl halides can react with 5-methyl-2-hydroxyaniline derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization includes adjusting solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. Purity is enhanced using column chromatography (e.g., n-hexane/EtOAc gradients) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–7.0 ppm) and cyclopentylmethoxy groups (δ 3.5–4.0 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- IR Spectroscopy : Identifies amine (-NH₂, ~3400 cm⁻¹) and ether (-O-, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in derivatization reactions?

- Answer : Density Functional Theory (DFT) calculations assess electron density distribution, guiding predictions for electrophilic substitution (e.g., nitration at the para position). Molecular docking studies evaluate binding affinity to biological targets (e.g., enzymes), informing pharmacophore design .

Q. What strategies resolve contradictions in reported synthetic yields for this compound across different methodologies?

- Answer : Systematic parameter screening (solvent, temperature, catalyst) and kinetic studies (e.g., in situ NMR) identify rate-limiting steps. For example, DMF may accelerate nucleophilic substitution compared to ethanol, but side reactions (e.g., oxidation) require controlled inert atmospheres .

Q. How does the steric bulk of the cyclopentylmethoxy group influence regioselectivity in cross-coupling reactions?

- Answer : The bulky substituent directs coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions. Computational steric maps (e.g., %VBur calculations) and experimental screening of palladium ligands (e.g., XPhos vs. SPhos) validate regiochemical outcomes .

Q. What analytical workflows are recommended for detecting and quantifying byproducts in scaled-up syntheses?

- Answer :

- LC-MS/MS : Identifies low-abundance byproducts (e.g., deaminated or oxidized derivatives).

- GC-FID : Quantifies volatile impurities (e.g., residual solvents).

- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .

Methodological Challenges and Solutions

Q. How can researchers address instability of this compound under acidic or oxidative conditions?

- Answer :

- Stabilization : Store in amber vials under nitrogen at –20°C. Add radical inhibitors (e.g., BHT) during reactions.

- Alternative Pathways : Use mild oxidizing agents (e.g., TEMPO) or protect the amine group with Boc anhydride before harsh conditions .

Q. What protocols validate the compound’s potential as a precursor in drug discovery?

- Answer :

- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).

- SAR Studies : Synthesize analogs (e.g., halogenated or sulfonamide derivatives) and compare bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.